![molecular formula C16H17N3O8S B250589 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol, also known as NBDHEX, is a small molecule inhibitor that has gained popularity in recent years due to its potential therapeutic applications in cancer treatment.
作用機序
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol exerts its anti-cancer effects through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are key processes in cancer metastasis. In addition, this compound has been found to reduce the expression of various markers of inflammation and angiogenesis, which are important processes in tumor growth and progression.
実験室実験の利点と制限
One of the main advantages of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol is its specificity for HSP90, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally. However, this compound has relatively low potency compared to other HSP90 inhibitors, which may limit its efficacy in certain cancer types. In addition, this compound has poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research and development of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. This could help to identify patients who are most likely to benefit from this compound therapy. Another direction is the optimization of the synthesis method to improve the potency and solubility of this compound. Finally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance the therapeutic efficacy of this compound.
合成法
The synthesis of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol involves the reaction of 2-aminoethoxyethanol with 2-nitro-4-(3-nitrobenzenesulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the compound can be improved through recrystallization.
科学的研究の応用
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
分子式 |
C16H17N3O8S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
2-[2-[2-nitro-4-(3-nitrophenyl)sulfonylanilino]ethoxy]ethanol |
InChI |
InChI=1S/C16H17N3O8S/c20-7-9-27-8-6-17-15-5-4-14(11-16(15)19(23)24)28(25,26)13-3-1-2-12(10-13)18(21)22/h1-5,10-11,17,20H,6-9H2 |
InChIキー |
SLRVCGXZRCZJNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


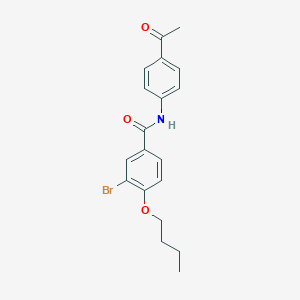
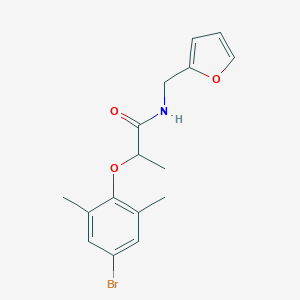
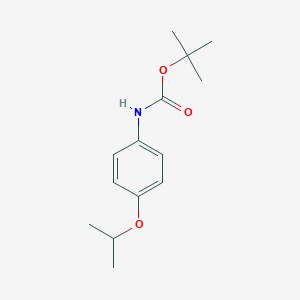
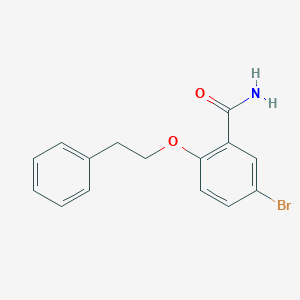
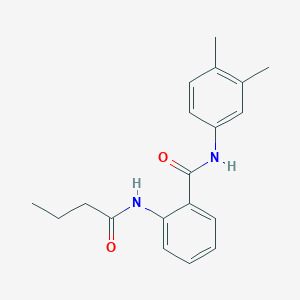
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
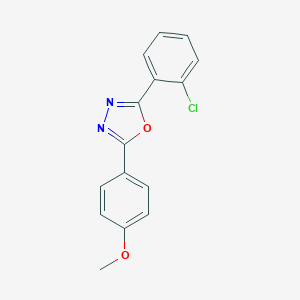
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
